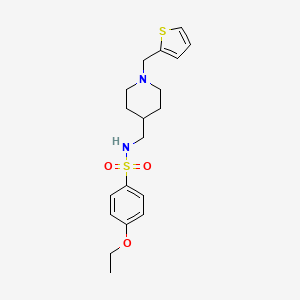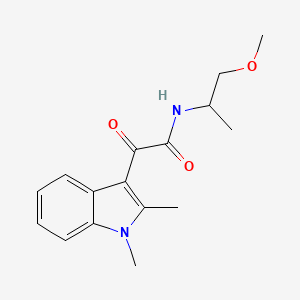methanone CAS No. 1114656-44-8](/img/structure/B2750971.png)
[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound . It is available for purchase as a qualified product.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves the reaction of a lead molecule with thionyl chloride to give an acid chloride, which then reacts with hydrazine hydrate to afford a hydrazide. The hydrazide is then condensed with substituted aromatic aldehydes to give a Schiff base. The Schiff base then reacts with N-(4-methoxyphenyl) piperazine and thioglycolic acid to furnish the final compounds .Molecular Structure Analysis
The molecular formula of the compound is C25 H22 F N O3 S . The structure includes a benzothiazin ring with a fluoro group at the 6th position and a methoxyphenyl group at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been synthesized from a lead molecule through a series of reactions involving thionyl chloride, hydrazine hydrate, substituted aromatic aldehydes, N-(4-methoxyphenyl) piperazine, and thioglycolic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 435.52 . It has a logP value of 5.5013, a logD value of 5.5013, and a logSw value of -5.4316 . It has 6 hydrogen bond acceptors and a polar surface area .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and modification of fluorinated compounds, including the one , play a significant role in enhancing the photostability and spectroscopic properties of various fluorophores. A notable study by Woydziak et al. (2012) discusses the synthesis of bis(2,4,5-trifluorophenyl)methanone through treatment and oxidation processes, leading to a series of fluorinated benzophenones, xanthones, acridones, and thioxanthones. This method provides access to novel precursors for fluorescein, rhodamine, and their derivatives, which are highly fluorescent with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).
Another research focus is on the application of fluorinated benzothiazoles and benzoxazoles in fluorescent probes. Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for sensing magnesium and zinc cations. These compounds exhibit large fluorescence enhancement under basic conditions, demonstrating high sensitivity to pH changes and selectivity in metal cation detection (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Crystal Structure and Molecular Analysis
Research on fluorinated compounds also extends to crystallographic and conformational analyses. Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound, utilizing density functional theory (DFT) for molecular structure calculation. Their work shows the consistency of DFT-optimized molecular structures with crystal structures determined by X-ray diffraction, providing insight into the physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Antimicrobial and Antitubercular Activities
The exploration of fluorinated compounds for biological activities reveals promising results. Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, evaluating their antibacterial and antifungal activities. Some compounds exhibited promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating the potential of fluorinated compounds in antimicrobial applications (Gadakh, Pandit, Rindhe, & Karale, 2010).
Eigenschaften
IUPAC Name |
[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-16(2)17-4-9-20(10-5-17)27-15-24(25(28)18-6-11-21(31-3)12-7-18)32(29,30)23-13-8-19(26)14-22(23)27/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBISAQLIAQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

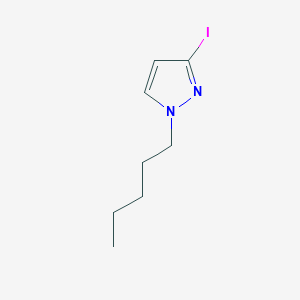
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2750891.png)
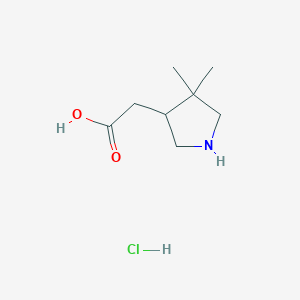
![(2-Benzoylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2750893.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750895.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2750899.png)
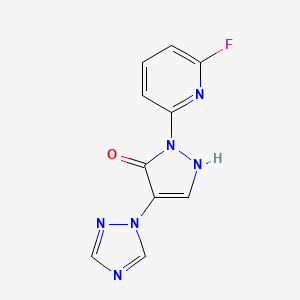
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)
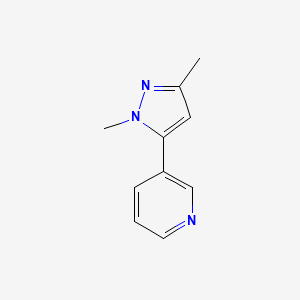
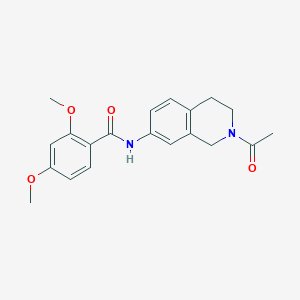
![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)
